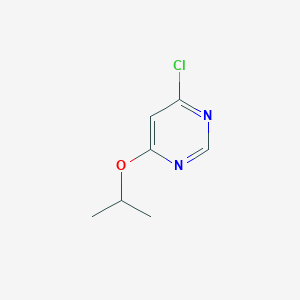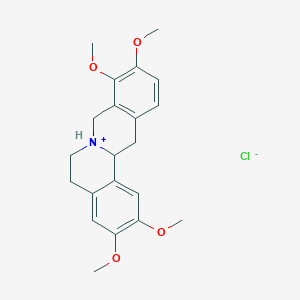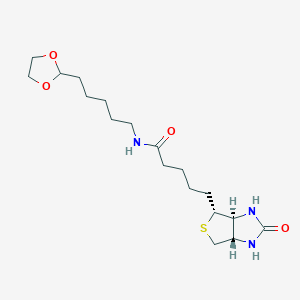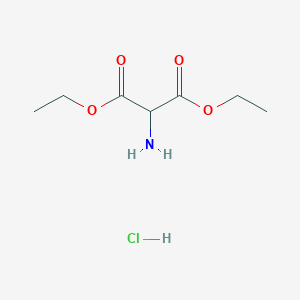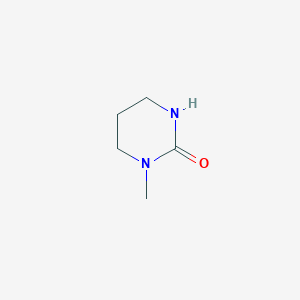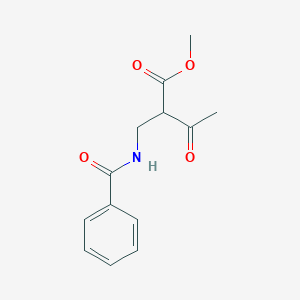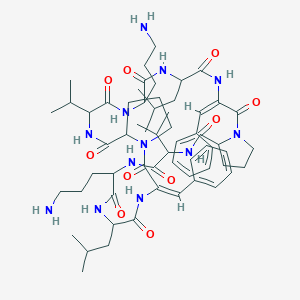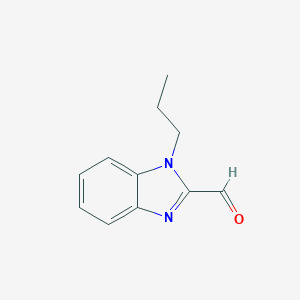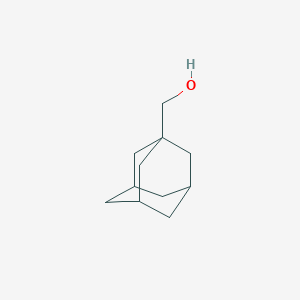
1-金刚烷甲醇
概述
描述
1-Adamantanemethanol, also known as 1-(Hydroxymethyl)adamantane, is a white crystalline powder with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
科学研究应用
相变研究
1-金刚烷甲醇用于与相变能量学相关的研究。它用于实验以了解金刚烷及其衍生物的相变。 该研究包括确定摩尔分数纯度、焓、熔化温度和固相热容 .
热表征
该化合物用于金刚烷及其衍生物的热表征。 它在了解化合物的热稳定性和分解温度方面特别有用 .
材料开发
1-金刚烷甲醇用于开发具有有趣特性的材料。 金刚烷上的取代基可以提供空间位阻,这在控制聚合反应中很有用 .
聚合物增强
该化合物用于增强聚合物的性能。它为含有它们的聚合物提供了更高的热稳定性和高结晶度。 这些特性在电气和光电器件的设计中很有用 .
硅酞菁的合成
癌症治疗
作用机制
Target of Action
1-Adamantanemethanol is a complex molecule that primarily interacts with β-cyclodextrin . The β-cyclodextrin is a cyclic oligosaccharide produced from starch via enzymatic conversion and is widely used in food, pharmaceutical, and chemical industries due to its ability to form inclusion complexes with a variety of guest molecules .
Mode of Action
1-Adamantanemethanol acts as a guest molecule and forms complexes with β-cyclodextrin . This interaction results in the formation of inclusion complexes, where the 1-Adamantanemethanol molecule is encapsulated within the β-cyclodextrin molecule . This encapsulation can alter the physical and chemical properties of the guest molecule, potentially enhancing its stability, solubility, and bioavailability .
Biochemical Pathways
The formation of β-cyclodextrin complexes can influence various biochemical processes by altering the properties of the guest molecule . For instance, it can enhance the solubility of hydrophobic compounds, potentially influencing their absorption and distribution within biological systems .
Pharmacokinetics
The formation of β-cyclodextrin complexes can potentially enhance the bioavailability of the guest molecule . By increasing the solubility and stability of the guest molecule, β-cyclodextrin can enhance its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of 1-Adamantanemethanol’s action are largely dependent on the properties of the β-cyclodextrin complexes it forms . These complexes can alter the physical and chemical properties of the guest molecule, potentially influencing its biological activity .
Action Environment
The action, efficacy, and stability of 1-Adamantanemethanol can be influenced by various environmental factors. For instance, the formation and stability of β-cyclodextrin complexes can be influenced by factors such as temperature, pH, and the presence of other molecules
准备方法
Synthetic Routes and Reaction Conditions: 1-Adamantanemethanol can be synthesized through several methods. One common approach involves the reduction of 1-Adamantanecarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
属性
IUPAC Name |
1-adamantylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVGOOIANLZFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227818 | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-71-8 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
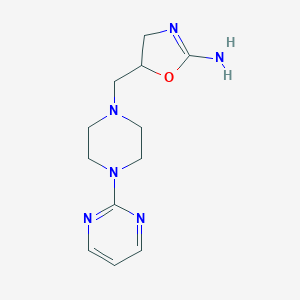

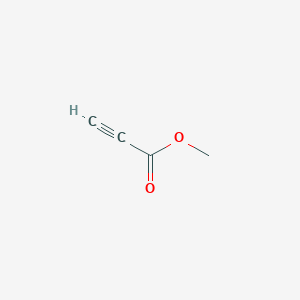
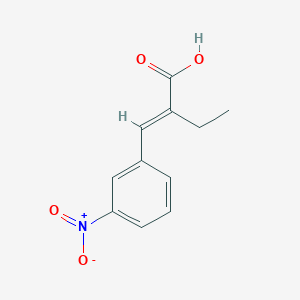
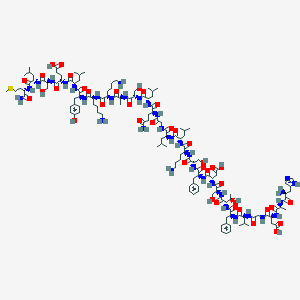
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
